molecular formula C11H15NO2 B13362014 N-Isopropyl-2-methoxybenzamide

N-Isopropyl-2-methoxybenzamide

Cat. No.: B13362014
M. Wt: 193.24 g/mol
InChI Key: HLJOTMHBUBWEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-2-methoxybenzamide is an organic compound with the molecular formula C11H15NO2 It is a benzamide derivative, characterized by the presence of an isopropyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropyl-2-methoxybenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its rapid, mild, and eco-friendly nature.

Another synthetic route involves the reaction of isopropylamine with ortho-anisaldehyde in toluene at room temperature, followed by reduction with sodium tetrahydroborate in methanol, and subsequent acidification with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as described above. The use of ultrasonic irradiation and environmentally benign catalysts is preferred to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives (e.g., benzophenone derivatives) and reduced amides.

Scientific Research Applications

N-Isopropyl-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Isopropyl-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, as a catalyst, it facilitates the oxidation of alcohols by generating reactive iodine species that promote the oxidation process . The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy group enhances its solubility and reactivity in certain reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methoxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C11H15NO2/c1-8(2)12-11(13)9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13)

InChI Key

HLJOTMHBUBWEEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.